4-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)butanamide
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Overview
Description
4-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)butanamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a sulfonyl group, a thiophenyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)butanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Thiophenyl Group: The thiophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophenyl boronic acid and a halogenated thiazole.
Sulfonylation: The sulfonyl group is introduced by reacting the chlorophenyl compound with a sulfonyl chloride in the presence of a base, such as triethylamine.
Amidation: The final step involves the formation of the amide bond by reacting the sulfonylated intermediate with butanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl and thiazolyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is studied for its potential therapeutic applications. Its ability to modulate biological pathways could lead to the development of new treatments for diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced conductivity or stability, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and amide groups can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
- 4-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)propionamide
- 4-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)pentanamide
Uniqueness
Compared to similar compounds, 4-((4-chlorophenyl)sulfonyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)butanamide has a longer aliphatic chain, which can influence its solubility, reactivity, and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S3/c18-12-5-7-13(8-6-12)26(22,23)10-2-4-16(21)20-17-19-14(11-25-17)15-3-1-9-24-15/h1,3,5-9,11H,2,4,10H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKWAPHQORFJBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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